molecular formula C19H20N2O4S B270603 2-methyl-3-oxo-N-(5,6,7,8-tetrahydronaphthalen-2-yl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide

2-methyl-3-oxo-N-(5,6,7,8-tetrahydronaphthalen-2-yl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide

Cat. No. B270603
M. Wt: 372.4 g/mol
InChI Key: REOAJMOCLSMHKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-3-oxo-N-(5,6,7,8-tetrahydronaphthalen-2-yl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide is a synthetic compound that has gained significant attention in the scientific community due to its potential application in various fields.

Mechanism of Action

The mechanism of action of 2-methyl-3-oxo-N-(5,6,7,8-tetrahydronaphthalen-2-yl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide is not fully understood. However, it is believed that the compound exerts its biological activity by interacting with specific targets in the body, including enzymes and receptors. The compound has been shown to inhibit the activity of certain enzymes, including proteases and kinases, which are involved in various cellular processes. Additionally, the compound has been shown to bind to specific receptors, including G protein-coupled receptors, which are involved in the regulation of various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-methyl-3-oxo-N-(5,6,7,8-tetrahydronaphthalen-2-yl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide are dependent on the specific target it interacts with. In vitro studies have shown that the compound has antimicrobial, anti-inflammatory, and anticancer activity. The compound has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. Additionally, the compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-methyl-3-oxo-N-(5,6,7,8-tetrahydronaphthalen-2-yl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide is its high yield in the synthesis process, making it a cost-effective option for various applications. Additionally, the compound has a high level of stability, making it suitable for long-term storage. However, one of the limitations of the compound is its limited solubility in water, which may affect its bioavailability and limit its application in certain fields.

Future Directions

There are several future directions for research on 2-methyl-3-oxo-N-(5,6,7,8-tetrahydronaphthalen-2-yl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide. One of the main areas of interest is the development of new synthetic routes for the compound, which may improve its yield and purity. Additionally, further studies are needed to elucidate the mechanism of action of the compound and identify its specific targets in the body. This may lead to the development of more effective drugs for the treatment of various diseases. Furthermore, the compound's potential application in material science and catalysis should be explored further, as it may lead to the development of new functional materials and catalysts with improved properties.

Synthesis Methods

The synthesis of 2-methyl-3-oxo-N-(5,6,7,8-tetrahydronaphthalen-2-yl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide involves the reaction between 2-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid, 2-mercaptobenzoic acid, and 2-methyl-3-oxobutanoyl chloride. The reaction is carried out in the presence of a base and a solvent, resulting in the formation of the desired compound. The yield of the compound is reported to be high, making it an attractive option for various applications.

Scientific Research Applications

2-methyl-3-oxo-N-(5,6,7,8-tetrahydronaphthalen-2-yl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide has been studied extensively for its potential application in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, the compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and microbial infections. In material science, the compound has been used as a building block for the synthesis of functional materials, including polymers and nanoparticles. In catalysis, the compound has been studied as a potential catalyst for various chemical reactions.

properties

Product Name

2-methyl-3-oxo-N-(5,6,7,8-tetrahydronaphthalen-2-yl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide

Molecular Formula

C19H20N2O4S

Molecular Weight

372.4 g/mol

IUPAC Name

2-methyl-3-oxo-N-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,4-benzoxazine-6-sulfonamide

InChI

InChI=1S/C19H20N2O4S/c1-12-19(22)20-17-11-16(8-9-18(17)25-12)26(23,24)21-15-7-6-13-4-2-3-5-14(13)10-15/h6-12,21H,2-5H2,1H3,(H,20,22)

InChI Key

REOAJMOCLSMHKM-UHFFFAOYSA-N

SMILES

CC1C(=O)NC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CC4=C(CCCC4)C=C3

Canonical SMILES

CC1C(=O)NC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CC4=C(CCCC4)C=C3

Origin of Product

United States

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